molecular formula C12H8N2O2S B2822948 4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile CAS No. 367476-03-7

4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile

Cat. No. B2822948
M. Wt: 244.27
InChI Key: AJFMQVZLNVTZCL-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile” is a chemical compound with the molecular formula C12H8N2O2S and a molecular weight of 244.27 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The yield of the synthesis process can vary, but it is often above 80% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively . The chemical shifts observed in these spectra can provide insights into the electronic environment around these atoms and the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is characterized by its molecular weight (244.27) and molecular formula (C12H8N2O2S) . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study explored the one-pot synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles and selenazoles , showcasing the chemical flexibility and reactivity of thiazole derivatives. This synthesis method could potentially apply to derivatives like the compound , indicating its relevance in generating bioactive molecules (Moriarty et al., 1992).

Molecular Aggregation and Bioactive Compounds

  • Research on 4-substituted benzo-2,1,3-thiadiazoles transformation into dioxobenzo thiadiazole under specific conditions suggests potential pathways for modifying the compound for desired properties, such as increased bioactivity or solubility (Belen'kaya et al., 1988).

Antimicrobial and Antifungal Activities

  • Novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile , were synthesized and evaluated for antimicrobial activities. Such studies underscore the importance of structural modifications in enhancing biological activity, which might be relevant for exploring the bioactivities of the compound (Al‐Azmi & Mahmoud, 2020).

Antioxidant Activity

  • A derivative 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was used in synthesizing fused heterocyclic compounds, demonstrating potent antioxidant activities. This highlights the potential of the compound as a precursor in synthesizing antioxidants (Salem et al., 2015).

Antitumor and Anticancer Activity

  • Studies on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents exemplify the ongoing interest in thiazole derivatives for developing novel anticancer drugs. This suggests potential antitumor applications of the compound , subject to further research (Gomha et al., 2016).

properties

IUPAC Name

4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFMQVZLNVTZCL-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C#N)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.